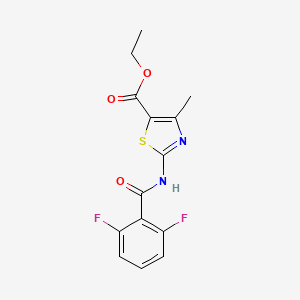

Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate” is a chemical compound with potential applications in various fields . It is a derivative of 2-Aminothiazole, and there are two conformational isomers in the unit cell .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. The presence of the fluorine atoms in the compound is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . In the unit cell, there are two independent molecules having only slightly different bond lengths, torsion angles, and the corresponding dihedral angles of the two molecules are also different .Scientific Research Applications

Synthetic Modifications and Applications in Antimicrobial Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, has been extensively studied for its antimicrobial properties. Synthetic modifications of this compound have led to the synthesis of various derivatives, which were then evaluated for their antimicrobial activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship was further explored using 3D-QSAR analysis, providing insights into the molecular framework that governs antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).

Versatile Intermediates for Trifluoromethyl Heterocycles Synthesis

The compound Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which shares a structural motif with this compound, serves as a highly versatile intermediate in the synthesis of a wide array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines have been synthesized, showcasing the compound's utility in organic synthesis and drug development (Honey, Pasceri, Lewis, & Moody, 2012).

Application in Fluorescent Probes for Biothiol Detection

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a compound similar to this compound, has been employed in the development of a colorimetric and ratiometric fluorescent probe. This probe offers a rapid, sensitive, and selective detection of biothiols in physiological media, such as cysteine, homocysteine, and glutathione, which are crucial for various biological functions. The probe's fluorescence intensity significantly increases in the presence of these biothiols, making it a valuable tool for bioimaging and analytical chemistry applications (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Properties

IUPAC Name |

ethyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)10-8(15)5-4-6-9(10)16/h4-6H,3H2,1-2H3,(H,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLSLTDPGAFGQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC=C2F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1R,2S)-2-(2-Fluorophenyl)cyclopropyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2388011.png)

![2-Methoxyethyl 6-bromo-5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2388012.png)

![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)

![[2-(Methylcarbamoylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2388024.png)

![6-ethyl 3-methyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2388025.png)

![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)

![tert-Butyl spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2388028.png)

![3-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2388032.png)